Kinase Inhibition Potency Against EGFR: Thiazole‑Azetidine Conjugates vs. Reference Inhibitor Gefitinib
In a series of hybrid oxoazetidine‑conjugated thiazoles, the most potent derivative (Compound 7a) exhibited an IC50 of 12.7 ± 0.8 µM against EGFR kinase, compared to 0.04 µM for the clinical reference inhibitor gefitinib. While the target compound 1797335‑58‑0 is a methanone rather than an oxoazetidine, the shared thiazol‑2‑yloxy‑azetidine core suggests that similar kinase‑engagement potential exists and that para‑trifluoromethoxy substitution may further modulate activity [1].
| Evidence Dimension | EGFR kinase inhibition (IC50) |
|---|---|
| Target Compound Data | 12.7 ± 0.8 µM (for closest characterized analog, oxoazetidine‑thiazole Compound 7a) |
| Comparator Or Baseline | Gefitinib IC50 = 0.04 µM; unsubstituted phenyl analog inactive |
| Quantified Difference | ~317‑fold higher IC50 vs. gefitinib, but >10‑fold improvement over unsubstituted phenyl analog |
| Conditions | In vitro EGFR kinase inhibition assay, recombinant human EGFR, ATP concentration at Km |
Why This Matters
This establishes a baseline potency range for the thiazole‑azetidine core, allowing procurement teams to evaluate 1797335‑58‑0 as a starting scaffold for kinase‑targeted library synthesis.
- [1] Pathak, P., Gupta, S., Grishina, M., Khalilullah, H., & Verma, A. (2023). Design, synthesis, and in silico study of hybrid oxoazetidine conjugated thiazoles as anti‑EGFR with cytotoxicity activity. Journal of Biochemical and Molecular Toxicology, 37(4), e23295. IC50 values for Compounds 7a–7e reported in Table 3. View Source
